5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene
Description
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is a polyhalogenated aromatic compound with the molecular formula BrC₈H₇Br₂IO and a molecular weight of 405.86 g/mol (CAS: 2091526-35-9) . Its structure features a bromine atom at position 5, a bromomethyl group at position 1, an iodine atom at position 2, and a methoxy group at position 3. This unique arrangement of substituents confers distinct reactivity, making it a versatile intermediate in organometallic chemistry and aromatic polymer synthesis. The presence of both bromine and iodine allows for selective cross-coupling reactions, while the bromomethyl group offers a site for nucleophilic substitution or further functionalization .
Properties
Molecular Formula |
C8H7Br2IO |
|---|---|
Molecular Weight |
405.85 g/mol |
IUPAC Name |
5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
NGPVZFFUXOAVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a methoxy-substituted benzene ring, followed by iodination and further bromomethylation. The reaction conditions often require the use of bromine or iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene and analogous compounds:
Physical Properties and Stability
- Molecular Weight and Bulk: The target compound’s higher molecular weight (405.86 vs. 296.96 g/mol for the dimethyl analog) reflects its additional bromine and methoxy substituents. This bulk may reduce solubility in nonpolar solvents compared to the dimethyl derivative .
- The target compound’s bromomethyl and methoxy groups may introduce steric hindrance, altering crystal packing .
Organometallic Chemistry
The iodine in 5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene facilitates oxidative addition with transition metals (e.g., palladium), enabling catalytic cross-coupling reactions. This property is shared with 5-bromo-2-iodo-1,3-dimethylbenzene but enhanced in the target compound due to the bromomethyl group’s versatility .
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